molecular formula C24H20Cl2N2O3 B11982283 7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303059-68-9

7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11982283
CAS No.: 303059-68-9
M. Wt: 455.3 g/mol
InChI Key: NQRAZPROMDMJJQ-UHFFFAOYSA-N
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Description

7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is substituted with two chlorine atoms and two 4-methoxyphenyl groups. The presence of these substituents imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution with 4-methoxyphenyl groups: This step involves the substitution of hydrogen atoms with 4-methoxyphenyl groups using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Another compound with similar substituents but a different core structure.

    4-(7-(4-(Bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid: Shares the 4-methoxyphenyl groups but has a different overall structure.

Uniqueness

7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of substituents and core structure, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

303059-68-9

Molecular Formula

C24H20Cl2N2O3

Molecular Weight

455.3 g/mol

IUPAC Name

7,9-dichloro-2,5-bis(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20Cl2N2O3/c1-29-17-7-3-14(4-8-17)21-13-22-19-11-16(25)12-20(26)23(19)31-24(28(22)27-21)15-5-9-18(30-2)10-6-15/h3-12,22,24H,13H2,1-2H3

InChI Key

NQRAZPROMDMJJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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